molecular formula C6H3ClN2O4 B12435786 6-Chloro-4-nitro-2-pyridinecarboxylic acid

6-Chloro-4-nitro-2-pyridinecarboxylic acid

Cat. No.: B12435786
M. Wt: 202.55 g/mol
InChI Key: CJCXMRQSELRSIU-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-2-pyridinecarboxylic acid is a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its structure features three distinct reactive sites: the carboxylic acid, which can be converted to amides or esters; the chloro group, which is susceptible to nucleophilic aromatic substitution; and the nitro group, which can be reduced to an amine or acts as a strong electron-withdrawing group. This multi-functional nature makes it a key precursor for constructing complex heterocyclic scaffolds, particularly in the development of pharmaceutical compounds. Researchers utilize this compound as a building block for synthesizing a wide range of pyridine derivatives, which are core structures in many active pharmaceutical ingredients. Its specific reactivity pattern is exploited in the synthesis of kinase inhibitors, as the pyridine moiety is a common pharmacophore in this drug class. The nitro and chloro groups allow for sequential, selective functionalization, enabling the rapid generation of diverse compound libraries for biological screening. Furthermore, this acid finds application in materials science for the preparation of functionalized ligands and coordination complexes. The product is intended for research and manufacturing applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2O4

Molecular Weight

202.55 g/mol

IUPAC Name

6-chloro-4-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3ClN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11)

InChI Key

CJCXMRQSELRSIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 4 Nitro 2 Pyridinecarboxylic Acid and Its Precursors

Classical Synthesis Routes

Traditional synthetic approaches have long provided the foundational methods for constructing complex pyridine (B92270) derivatives. These routes often rely on stoichiometric reagents and can involve harsh reaction conditions. The primary strategies involve the functionalization of a pre-existing pyridine ring through oxidation, halogenation, and nitration, or the introduction of the carboxyl group onto a suitably substituted precursor.

A common and direct route to pyridinecarboxylic acids is the oxidation of the corresponding methylpyridines (picolines). libretexts.org For the target molecule, the logical precursor would be 6-chloro-4-nitro-2-methylpyridine. The oxidation of the methyl group to a carboxylic acid requires potent oxidizing agents due to the stability of the alkyl side chain on the electron-poor heterocyclic ring.

Classical methods employ strong oxidants such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or chromium-based reagents. The reaction conditions are typically vigorous, often requiring elevated temperatures. For instance, the oxidation of methyl-pyridines can be achieved by dissolving them in an aqueous acid solution and treating them with a halogen like chlorine under actinic radiation. google.com Another patent describes the liquid-phase oxidation of β-picoline using nitric and sulfuric acid at high temperatures. google.com

PrecursorOxidizing Agent(s)ConditionsProductReference
β-Picoline (3-Methylpyridine)Nitric Acid, Sulfuric Acid75-300 °CNicotinic Acid google.com
Methyl-pyridineMolecular Halogen, Actinic Radiation100-120 °C, Aqueous HClPyridine Carboxylic Acid google.com
6-Chloro-3-fluoro-2-methylpyridinePotassium Dichromate, Sodium Tungstate70-130 °C, Dilute H₂SO₄6-Chloro-3-fluoro-2-pyridinecarboxylic acid

This table presents examples of classical oxidation methods for methylpyridine derivatives.

The introduction of chloro and nitro groups onto the pyridine ring is a critical aspect of synthesizing the target compound's precursors. The pyridine nucleus is electron-deficient, making electrophilic aromatic substitution, such as nitration, significantly more difficult than for benzene. These reactions often necessitate forcing conditions, including the use of strong acids and high temperatures. nih.gov

A plausible synthetic sequence involves the nitration of a dichlorinated pyridine. For example, the nitration of 2,6-dichloropyridine (B45657) with a mixture of fuming nitric acid and concentrated sulfuric acid can yield 2,6-dichloro-3-nitropyridine. nih.govgoogle.com It is known that this reaction can be improved by using oleum (B3057394) (fuming sulfuric acid), which allows for lower molar ratios of nitric acid and reduces the evolution of hazardous nitrogen oxides. google.com The resulting nitrated dichloropyridine can then be further functionalized.

Another strategy involves the nitration of a monochlorinated precursor like 6-chloropicolinic acid or its corresponding methyl derivative. nih.gov The directing effects of the existing substituents are crucial for achieving the desired 4-nitro substitution pattern. The carboxylic acid/ester and the chloro group at positions 2 and 6, respectively, would direct an incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position.

Starting MaterialReagentsConditionsProduct(s)Reference
2,6-DichloropyridineConc. H₂SO₄, Fuming HNO₃0 °C, then 65 °C2,6-Dichloro-3-nitropyridine nih.gov
2,6-DichloropyridineHNO₃, 10-65% Oleum85-150 °C2,6-Dichloro-3-nitropyridine google.com

This table illustrates typical conditions for the nitration of chlorinated pyridine precursors.

Introducing the carboxylic acid group can be accomplished through several classical methods. Two primary techniques are the hydrolysis of nitriles and the carboxylation of organometallic intermediates. libretexts.org

In the first approach, a precursor such as 6-chloro-4-nitro-2-cyanopyridine would be subjected to hydrolysis under acidic or basic conditions. The nitrile group itself can be installed from a corresponding amine via the Sandmeyer reaction or through nucleophilic substitution of a suitable leaving group.

The second major route involves the formation of an organometallic reagent followed by quenching with carbon dioxide (CO₂). For instance, a dihalonitropyridine like 2,6-dichloro-4-nitropyridine (B133513) could potentially be converted into an organolithium or Grignard reagent at the 2-position through halogen-metal exchange. This highly nucleophilic intermediate would then react with CO₂ to form a carboxylate salt, which upon acidic workup yields the desired carboxylic acid. This method requires strictly anhydrous conditions to prevent the quenching of the highly reactive organometallic species. libretexts.org

Modern and Sustainable Synthesis Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This includes the use of catalytic systems and adherence to the principles of green chemistry to minimize waste and energy consumption.

Catalysis offers a powerful tool for improving the synthesis of pyridinecarboxylic acids. Catalytic oxidation of methylpyridines represents a significant advancement over classical stoichiometric methods. Vapor-phase oxidation using heterogeneous catalysts is a prominent industrial approach. researchgate.net

Vanadium-based catalysts, particularly those containing vanadium oxide (V₂O₅) supported on titanium dioxide (TiO₂), have been extensively studied for the oxidation of picolines. ijcce.ac.irmdpi.com The addition of promoters like tin or manganese oxides can further enhance catalyst activity and selectivity, allowing the reaction to proceed at lower temperatures and increasing the yield of the desired carboxylic acid. ijcce.ac.irmdpi.com

Homogeneous catalysis also provides effective routes. The use of N-hydroxyphthalimide (NHPI) as a radical catalyst, often in combination with cobalt (II) or manganese (II) salts, enables the selective aerobic oxidation of methylpyridines to pyridinecarboxylic acids under relatively mild conditions using molecular oxygen or air as the ultimate oxidant. researchgate.net

Catalyst SystemSubstrate ExampleOxidantKey FeaturesReference(s)
V₂O₅-TiO₂-SnO₂4-MethylpyridineGas-phase O₂High conversion, shifts reaction to lower temperatures ijcce.ac.ir
V-Ti-Mn-O4-MethylpyridineGas-phase O₂High selectivity (67% for INA at 320 °C) mdpi.com
NHPI / Co(OAc)₂ / Mn(OAc)₂3-MethylpyridineAir (20 atm)High yield (85%), mild conditions (150 °C) researchgate.net
N-alkyl pyridinium (B92312) saltsp-XyleneMolecular O₂Metal-free catalytic system rsc.org

This interactive table summarizes modern catalytic systems for the oxidation of methyl groups on aromatic rings.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of a complex molecule like 6-chloro-4-nitro-2-pyridinecarboxylic acid, these principles can be applied to various stages of the manufacturing process.

Key green approaches applicable to pyridine derivative synthesis include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives, or conducting reactions under solvent-free conditions, is a core tenet of green chemistry. researchgate.net

Catalysis: As discussed previously, using recyclable catalysts (both heterogeneous and homogeneous) is preferable to stoichiometric reagents, as it improves atom economy and reduces waste. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, reduce energy consumption, and often leads to higher product yields with purer products compared to conventional heating. nih.gov

Photochemistry: Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling reactions to proceed under mild conditions. bionity.com This has been applied to the functionalization of alkenes with pyridine groups, showcasing a modern, environmentally friendly method. bionity.com

Applying these principles to the synthesis of this compound would involve, for example, developing a catalytic, one-pot procedure for the sequential chlorination, nitration, and oxidation of a simple precursor like 2-picoline, ideally in a green solvent or under solvent-free conditions.

Flow Chemistry and Continuous Processing for Production Enhancement

The adoption of flow chemistry and continuous processing offers substantial advantages over traditional batch production for synthesizing complex molecules like this compound. Continuous processing, which often involves operating for extended periods, sometimes for years without shutdown, enhances safety, efficiency, and consistency. allfordrugs.com The principles of flow chemistry are particularly relevant to the nitration of pyridine rings, a key step in the synthesis of the target compound.

Nitration reactions are typically highly exothermic and can be hazardous to manage on a large scale in batch reactors. Flow chemistry mitigates these risks by using microreactors or tube reactors, which feature a high surface-area-to-volume ratio. This characteristic allows for superior control over reaction temperature and rapid dissipation of heat, preventing thermal runaways. While specific literature on the flow synthesis of this compound is not widespread, the nitration of various pyridine compounds using reagents like nitric acid in trifluoroacetic anhydride (B1165640) or dinitrogen pentoxide has been documented. rsc.orgntnu.no These processes can be adapted to a continuous flow setup.

For instance, a precursor such as 6-chloro-2-pyridinecarboxylic acid could be pumped and mixed with a nitrating agent stream (e.g., a mixture of nitric and sulfuric acid) in a temperature-controlled flow reactor. youtube.com The precise control over stoichiometry, residence time, and temperature would not only enhance safety but also potentially improve regioselectivity and yield, minimizing the formation of unwanted isomers. allfordrugs.com

Table 1: Illustrative Parameters for Continuous Nitration of a Pyridine Derivative

ParameterValue/RangePurpose
Reactor TypeMicroreactor or PFRHigh heat and mass transfer
Temperature0 - 110 °CControl of exothermic reaction
Residence Time2 seconds - 30 minutesOptimization of conversion and yield
ReagentsPyridine precursor, HNO₃/H₂SO₄Introduction of nitro group
Pressure20 - 500 atmTo maintain liquid phase at high temps

This table is illustrative and based on general principles of continuous nitration processes for pyridine compounds. youtube.comgoogle.com

The continuous removal of the product from the reaction zone also prevents over-reaction and degradation, which can be a concern in high-temperature batch nitrations. youtube.com The integration of downstream processing, such as in-line quenching and extraction, can lead to a fully automated and highly efficient manufacturing process. allfordrugs.com

Advanced Purification and Isolation Techniques in the Synthesis of this compound

Following the synthesis, obtaining this compound of high purity is paramount. Advanced purification techniques offer significant improvements over simple crystallization, providing higher purity and better recovery.

One effective method involves a multi-step purification process based on the compound's acidic nature. A process analogous to one used for similar halogenated pyridinecarboxylic acids can be employed. googleapis.com The crude solid product is first dissolved in a heated alkaline aqueous solution, such as aqueous sodium hydroxide. This step converts the carboxylic acid into its highly water-soluble sodium salt. Any non-acidic impurities or unreacted starting materials can then be removed by extraction with a suitable organic solvent. After separating the aqueous layer, the solution is treated with activated carbon to remove colored impurities. google.com The pure this compound is then precipitated by acidifying the aqueous solution with a mineral acid, followed by cooling to induce crystallization. googleapis.com The resulting high-purity solid can be isolated by filtration and drying. google.com

For even higher purity requirements or for separating closely related isomers, chromatographic techniques are employed. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for isolating target compounds with high efficiency and sample recovery. nih.gov For pyridinecarboxylic acids, which are polar and ionizable, mixed-mode chromatography columns can be particularly effective. helixchrom.com These columns utilize a combination of reversed-phase and ion-exchange mechanisms to achieve superior separation of isomers and related substances that are difficult to resolve using conventional methods. helixchrom.comsielc.com

Table 2: Comparison of Purification Techniques for Pyridinecarboxylic Acids

TechniquePrincipleAdvantagesCommon Application
Acid-Base Extraction/Crystallization Differential solubility of the acid and its salt form.Scalable, cost-effective, removes non-acidic impurities. googleapis.comgoogle.comIndustrial-scale primary purification. google.com
Preparative HPLC Differential partitioning between a stationary and mobile phase.High resolution, high purity, separates close isomers. nih.govFinal purification, isolation of analytical standards. sielc.com
Countercurrent Chromatography (CCC) Liquid-liquid partitioning without a solid support.No irreversible adsorption, good for complex mixtures. nih.govSeparation from natural product extracts or complex reaction mixtures. nih.gov

The selection of the purification method depends on the scale of production and the final purity requirements. For industrial applications, an optimized acid-base crystallization process is often preferred for its cost-effectiveness and scalability, while chromatographic methods are reserved for applications demanding the highest purity levels. google.comnih.gov

Chemical Reactivity and Transformation Studies of 6 Chloro 4 Nitro 2 Pyridinecarboxylic Acid

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring in 6-Chloro-4-nitro-2-pyridinecarboxylic acid is electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effects of the nitro group. This inherent electronic character is the primary determinant of its reactivity, particularly favoring nucleophilic substitution while hindering electrophilic attack.

The pyridine core of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the nitro group at the 4-position (para) and the ring nitrogen at the 1-position (ortho) relative to the chlorine atom at the C6 position. These features are critical as they effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.comopenstax.orglibretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group. libretexts.orgopenstax.org

Elimination: The aromaticity of the ring is restored by the departure of the chloride leaving group. nih.gov

The positions of the substituents on the ring are crucial for this reactivity. Electron-withdrawing groups at the ortho and para positions to the leaving group are essential for stabilizing the intermediate, which is why the 6-chloro substituent in this molecule is readily displaced. openstax.orglibretexts.org In contrast, a meta-substituted isomer would be significantly less reactive or inert under similar conditions. youtube.comopenstax.orglibretexts.org A variety of nucleophiles can displace the chloro group, including amines, alkoxides, and hydroxides, leading to a diverse range of 6-substituted-4-nitro-2-pyridinecarboxylic acid derivatives. For instance, analogous reactions with substituted chloropyridines demonstrate the displacement of chloride by amines. prepchem.comnih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity

FeatureRole in SNArRationale
Pyridine Nitrogen ActivatingElectron-withdrawing; stabilizes the Meisenheimer complex via resonance. youtube.com
Nitro Group (para) Strongly ActivatingPowerful electron-withdrawing group; delocalizes negative charge of the intermediate. libretexts.orgopenstax.org
Chloro Group (C6) Leaving GroupServes as the displaceable substituent.
Carboxylic Acid DeactivatingElectron-withdrawing, but its effect is less pronounced than the nitro group's activating role for SNAr.

Direct electrophilic aromatic substitution (EAS) on the this compound ring is generally not feasible. The pyridine ring itself is inherently electron-deficient and is often compared to a nitrobenzene (B124822) system in terms of its low reactivity toward electrophiles. lumenlearning.com This deactivation is compounded by several factors present in the molecule.

Firstly, the nitrogen atom of the pyridine ring is basic and becomes protonated under the strongly acidic conditions required for many EAS reactions, such as nitration (using nitric and sulfuric acid) or sulfonation. rsc.orgmasterorganicchemistry.com The resulting pyridinium (B92312) cation is intensely electron-deficient, which strongly deactivates the entire ring system against attack by an incoming electrophile. rsc.org Secondly, the molecule already contains two potent electron-withdrawing groups: the nitro group and the carboxylic acid. These substituents further reduce the electron density of the aromatic ring, making it even less nucleophilic and thus less susceptible to electrophilic attack.

Computational studies on the nitration of pyridine and its derivatives confirm that while the reaction may be theoretically possible, the experimental conditions render the substrate non-reactive due to protonation. rsc.org Consequently, functionalization of the available C3 and C5 positions via electrophilic substitution is impractical. Alternative strategies, not involving EAS, would be required to introduce additional substituents onto the pyridine ring.

The nitro group at the C4 position is a versatile functional handle that can undergo various reduction reactions to yield different nitrogen-containing functionalities. The specific product obtained depends on the choice of reducing agent and the reaction conditions.

Common transformations include the reduction of the nitro group to an amino group. This conversion is a fundamental reaction in the synthesis of aromatic amines and can be achieved using a variety of reagents. Based on the reactivity of analogous compounds like 4-nitropyridine-N-oxide and 2-amino-6-chloro-4-nitrophenol (B3029376), standard reduction methods are expected to be effective. researchgate.netresearchgate.netgoogle.com

Table 2: Potential Reduction Products of the Nitro Group

Reducing Agent/ConditionsPotential ProductFunctional Group Transformation
SnCl2, HCl4-Amino-6-chloro-2-pyridinecarboxylic acid-NO2 → -NH2
H2, Pd/C4-Amino-6-chloro-2-pyridinecarboxylic acid-NO2 → -NH2
Fe, CH3COOH4-Amino-6-chloro-2-pyridinecarboxylic acid-NO2 → -NH2
Na2S2O4 (Sodium Dithionite)4-Amino-6-chloro-2-pyridinecarboxylic acid-NO2 → -NH2
TiCl4/SnCl2 researchgate.netPotential for azo or azoxy dimers-NO2 → -N=N- or -N=N(O)-

The resulting 4-amino derivative is a valuable intermediate, as the amino group can be further modified, for example, through diazotization reactions to introduce other substituents at the 4-position.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid at the C2 position behaves as a typical aromatic carboxylic acid, allowing for a range of standard chemical modifications at this site.

The carboxylic acid functional group can be readily converted into esters and amides, which are common derivatives in organic synthesis.

Esterification can be accomplished through several methods. The most direct is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). The existence of the methyl ester of the title compound, 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester, confirms the feasibility of this transformation. nih.gov

Amidation typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow. A common and effective method involves a two-step process:

Conversion of the carboxylic acid to a more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction of the resulting acyl chloride with a primary or secondary amine to form the corresponding amide.

These reactions provide a straightforward pathway to a wide array of ester and amide derivatives, enabling the modulation of the molecule's physical and chemical properties. A related compound, 2-amino-6-chloro-4-nitrophenol, can be acylated to form an amide, illustrating the general reactivity patterns in this chemical family. google.comgoogle.com

Pyridine-2-carboxylic acids, also known as picolinic acids, are known to undergo decarboxylation upon heating, typically yielding the corresponding pyridine derivative. cdnsciencepub.comelectronicsandbooks.comresearchgate.net The reaction is thought to proceed through a mechanism involving a zwitterionic intermediate, which is stabilized by the ortho-nitrogen atom (the Hammick mechanism). cdnsciencepub.comresearchgate.net

The rate of this decarboxylation is sensitive to the electronic nature of other substituents on the pyridine ring. electronicsandbooks.com For this compound, the application of heat would likely induce the loss of carbon dioxide, leading to the formation of 2-chloro-4-nitropyridine.

Reaction Scheme: Decarboxylation this compound → (Heat) → 2-Chloro-4-nitropyridine + CO2

Studies on substituted picolinic acids have shown that electron-withdrawing groups can influence the activation energy of this process. electronicsandbooks.comacs.org This transformation provides a synthetic route to substituted pyridines that may be difficult to access through other methods.

Reduction of the Carboxyl Group to Aldehydes or Alcohols

The selective reduction of the carboxylic acid group in the presence of a reducible nitro group and a reactive chloro substituent presents a synthetic challenge. However, specific reagents and conditions can be employed to achieve this transformation. While direct reduction of the carboxylic acid in this compound to the corresponding aldehyde or alcohol has not been extensively documented in readily available literature, analogous transformations on similar substrates provide insight into potential synthetic routes.

One common strategy involves the conversion of the carboxylic acid to an ester, which can then be selectively reduced. For instance, the reduction of a similar compound, methyl 6-chloronicotinate, to (6-chloropyridin-3-yl)methanol has been achieved using sodium borohydride (B1222165) in a mixture of tetrahydrofuran (B95107) (THF) and methanol. This method suggests that the methyl ester of this compound could potentially be reduced to (6-chloro-4-nitropyridin-2-yl)methanol under similar mild conditions, which are not expected to reduce the nitro group.

Another approach for the selective reduction of carboxylic acids in the presence of nitro groups involves the use of borane (B79455) reagents. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3•THF), are known to selectively reduce carboxylic acids to alcohols while leaving nitro groups intact. nih.gov This method could be applied to this compound to yield (6-chloro-4-nitropyridin-2-yl)methanol. The reaction typically proceeds under mild conditions, which would be advantageous in preserving the other functional groups on the pyridine ring.

A third potential method involves the in-situ activation of the carboxylic acid followed by reduction. For example, the formation of a mixed anhydride (B1165640) using ethyl chloroformate, followed by reduction with sodium borohydride, has been used for the selective reduction of carboxylic acids in the presence of other reducible groups. nih.gov

Starting MaterialProductReagents and ConditionsYieldReference
Methyl 6-chloronicotinate6-chloro-3-pyridylmethanolSodium borohydride, THF, Methanol, Reflux~92% chemrxiv.org
4-Nitrobenzoic acid(4-Nitrophenyl)methanolT3P, NaBH4High nih.gov
General Carboxylic Acid with Nitro GroupCorresponding Primary AlcoholBH3•THF- nih.gov

Reactivity of the Chlorine Substituent

The chlorine atom at the 6-position of this compound is activated towards substitution by the electron-withdrawing effects of the adjacent ring nitrogen and the nitro group at the 4-position. This enhanced reactivity allows for a variety of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The chloro-substituted pyridine ring of the title compound is a suitable electrophile for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base to form a C-C bond. nih.gov While specific examples with this compound are not prevalent, studies on similar 6-halopyridine derivatives demonstrate the feasibility of this reaction. For instance, 6-halogenoimidazo[1,2-a]pyridines have been successfully coupled with various arylboronic acids under microwave-assisted Suzuki-Miyaura conditions using a palladium catalyst. chemrxiv.org The reaction of 2-bromopyridines with phenylboronic acid has also been reported to proceed efficiently. preprints.org It is anticipated that the ester of this compound would undergo Suzuki-Miyaura coupling with arylboronic acids to yield 6-aryl-4-nitro-2-pyridinecarboxylic acid derivatives. The reaction conditions typically involve a palladium source like Pd(OAc)2 or Pd(PPh3)4, a phosphine (B1218219) ligand, and a base such as K2CO3 or Cs2CO3. preprints.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.orgorganic-chemistry.org This reaction is applicable to chloropyridine derivatives, providing a route to alkynyl-substituted pyridines. Although direct Sonogashira coupling on this compound is not widely reported, related compounds such as 6-chloro-2,8-diiodo-9-THP-9H-purine have been shown to undergo regioselective Sonogashira coupling. researchgate.net Furthermore, the Sonogashira coupling of 2-[6-(bromo)pyridin-3-yl]-1H-benzimidazole derivatives with various alkynes proceeds under microwave irradiation. researchgate.net These examples suggest that the title compound or its ester could be coupled with terminal alkynes to afford 6-alkynyl-4-nitro-2-pyridinecarboxylic acid derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between an aryl halide and an amine. researchgate.net It represents a powerful method for the synthesis of arylamines. The amination of chloropyridines is a well-established process. For example, the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been reported to proceed in good yields. amazonaws.com Similarly, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized via Buchwald-Hartwig amination. researchgate.net These precedents indicate that this compound or its ester could be reacted with a variety of primary and secondary amines to produce 6-amino-4-nitro-2-pyridinecarboxylic acid derivatives. The catalyst system typically consists of a palladium precursor (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3 or NaOtBu). researchgate.net

Cross-Coupling ReactionSubstrate ExampleCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura6-Halogenoimidazo[1,2-a]pyridinesArylboronic acidsPd(OAc)2/PPh3, K2CO36-Arylimidazo[1,2-a]pyridines
Sonogashira2-[6-(Bromo)pyridin-3-yl]-1H-benzimidazoleTerminal alkynesPd(PPh3)2Cl2, CuI, Et3N2-[6-(Arylethynyl)pyridin-3-yl]-1H-benzimidazoles
Buchwald-Hartwig2-BromopyridinesAminesPd(OAc)2, P(t-Bu)3, NaOtBu2-Aminopyridines

Nucleophilic Displacement of Chlorine

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyridine ring, which is further enhanced by the nitro group at the 4-position. This allows for the displacement of the chloride ion by a variety of nucleophiles. nih.gov

Reactions with oxygen nucleophiles, such as alkoxides and phenoxides, can be used to introduce ether functionalities. For instance, the reaction of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with various nucleophiles, including amines and thiophenol, has been reported, demonstrating the reactivity of a chloro substituent activated by a nitro group. acs.org In a similar fashion, this compound is expected to react with alkoxides to yield 6-alkoxy-4-nitro-2-pyridinecarboxylic acids.

Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, can readily displace the chlorine atom to form the corresponding 6-amino derivatives. The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines leads to the formation of disubstituted products, highlighting the high reactivity of the chloro group in such activated systems. chemrxiv.org

Sulfur nucleophiles, such as thiols, can also participate in SNAr reactions with this compound to afford 6-thioether derivatives. nih.gov

The general reactivity trend for nucleophilic aromatic substitution on activated halopyridines follows the order of nucleophilicity, with stronger nucleophiles reacting more readily.

Nucleophile TypeExample NucleophileProduct Functional Group
OxygenSodium methoxide6-Methoxy
NitrogenAmmonia, Alkylamines, Arylamines6-Amino, 6-Alkylamino, 6-Arylamino
SulfurSodium thiophenoxide6-Phenylthio

Regioselective Chemical Modifications and Derivatization

The presence of three distinct functional groups on the pyridine ring allows for a range of regioselective modifications. The electronic properties of the chloro, nitro, and carboxylic acid substituents direct the reactivity of the molecule, enabling selective transformations at different positions.

The nitro group at the 4-position strongly activates the ring for nucleophilic attack. This can lead to vicarious nucleophilic substitution (VNS) of hydrogen, a reaction where a nucleophile carrying a leaving group attacks an electron-deficient aromatic ring. For nitropyridines, this reaction typically occurs at the positions ortho or para to the nitro group that are not already substituted.

Furthermore, the directing effects of the existing substituents play a crucial role in further functionalization, such as electrophilic aromatic substitution, although such reactions are generally disfavored on this electron-deficient ring.

The selective reduction of the nitro group to an amino group can be achieved using various reagents, which would significantly alter the electronic properties of the ring and open up new avenues for derivatization. For example, the resulting 6-chloro-4-amino-2-pyridinecarboxylic acid could undergo diazotization followed by substitution to introduce a range of other functionalities at the 4-position.

The interplay between the different functional groups allows for a stepwise and controlled derivatization of the molecule. For instance, the chlorine at the 6-position can be first displaced by a nucleophile, followed by modification of the carboxylic acid or the nitro group, or vice-versa. This sequential reactivity is key to the utility of this compound as a scaffold for building complex molecular architectures.

Computational and Theoretical Studies on 6 Chloro 4 Nitro 2 Pyridinecarboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, conformational preferences, and predict spectroscopic behavior.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy gap between these frontier orbitals indicates its chemical stability and polarizability. A smaller gap generally suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. For 6-Chloro-4-nitro-2-pyridinecarboxylic acid, such calculations would pinpoint the regions susceptible to chemical attack. While studies on similar nitroaromatic compounds have been conducted, specific HOMO-LUMO gap energies and MEP maps for the title compound are not available. nih.govnih.gov

Spectroscopic Property Predictions (e.g., IR, NMR, UV-Vis)

Computational methods can predict spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Ultraviolet-Visible) with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Although experimental data may exist for this compound or its derivatives like the methyl ester nih.gov, detailed computational predictions and their correlation with experimental spectra are not found in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can map out the energetic pathways of chemical reactions, identifying transition states and intermediates. This is essential for understanding how a molecule is formed and how it might react with other chemical species. For this compound, this could involve studying its synthesis or its role as a precursor in other reactions. Without dedicated studies, the mechanisms of reactions involving this specific acid remain speculative.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how a molecule interacts with its environment, such as solvent molecules or biological macromolecules. These simulations are crucial for understanding solubility, transport properties, and potential biological activity. For this compound, MD simulations could reveal its behavior in different solvents and its potential to interact with biological targets, but such studies have not been reported.

Non-Linear Optical (NLO) Properties Investigation

Following a comprehensive search of scientific literature and research databases, no specific computational or theoretical studies detailing the non-linear optical (NLO) properties of this compound were found. While research exists on the NLO properties of structurally related compounds, such as other substituted pyridine (B92270) derivatives, there is no available data or detailed research findings directly pertaining to the hyperpolarizability or other NLO parameters of this compound itself.

Therefore, it is not possible to provide an analysis or data tables on the NLO characteristics of this specific compound at this time. Further computational research would be required to elucidate its potential as a non-linear optical material.

Article on this compound Not Possible Due to Lack of Available Data

A comprehensive review of scientific literature and patent databases has revealed a significant lack of specific information regarding the applications of the chemical compound this compound as a chemical intermediate. Despite extensive searches for its role in the synthesis of complex organic molecules, its utility in pharmaceutical and agrochemical development, and its potential applications in material science, no detailed research findings or specific examples of its use could be located in the public domain.

The requested article, which was to be structured around a detailed outline focusing on this specific compound, cannot be generated at this time due to the absence of the necessary scientific data. Searches for its function as a precursor for heterocyclic scaffolds and as a building block for polyfunctional compounds did not yield any concrete examples or in-depth studies. Similarly, inquiries into its role as an intermediate in the construction of drug molecules or its incorporation into agrochemical active ingredients returned no specific instances of its use. There is also no available information on its application in material science.

While information exists for structurally related compounds, such as 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester nih.gov, 6-chloropicolinic acid nih.gov, and various other substituted pyridines, this information is not directly applicable to the specified compound and therefore cannot be used to construct a scientifically accurate article that adheres to the user's strict requirements.

The scarcity of information suggests that this compound may be a highly specialized or novel chemical intermediate with limited publicly documented applications. Without access to proprietary research or unpublished data, a thorough and informative article as requested cannot be compiled.

Applications of 6 Chloro 4 Nitro 2 Pyridinecarboxylic Acid As a Chemical Intermediate

Material Science Applications

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The molecular architecture of 6-chloro-4-nitro-2-pyridinecarboxylic acid makes it an excellent candidate for use as a ligand in coordination chemistry. The pyridine (B92270) nitrogen atom and the carboxylate group can act as coordination sites, binding to metal ions to form metal complexes and extended structures known as Metal-Organic Frameworks (MOFs).

Pyridine carboxylic acids are well-established building blocks in the construction of MOFs. rsc.orgresearchgate.netrsc.orguniversityofgalway.ienih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can chelate or bridge metal centers, leading to the formation of diverse and stable network structures. ajol.info The specific geometry and connectivity of the resulting MOF are influenced by the coordination preferences of the metal ion and the structure of the organic ligand. rsc.orgrsc.org

In the case of this compound, the presence of the nitro and chloro substituents can significantly influence the electronic properties of the ligand and, consequently, the properties of the resulting MOF. These electron-withdrawing groups can affect the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby modulating the strength and nature of the metal-ligand coordination bonds. This can be a valuable tool for fine-tuning the framework's properties, such as its porosity, stability, and catalytic activity. While direct synthesis of MOFs using this compound is not extensively documented in publicly available research, the principles of coordination chemistry strongly suggest its potential in this area.

Table 1: Potential Coordination Modes of this compound in MOFs

Coordination SiteDescriptionPotential Role in MOF Structure
Carboxylate GroupCan coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion.Formation of nodes and linkers, dictating the dimensionality and topology of the framework.
Pyridine NitrogenCan coordinate to a metal ion, acting as a secondary binding site.Cross-linking of metal-carboxylate chains or layers, increasing the dimensionality and stability of the MOF.
Nitro GroupWhile less common, the oxygen atoms of the nitro group can potentially participate in weaker coordination interactions or hydrogen bonding. nih.govInfluencing the framework's electronic properties and potentially creating specific active sites.

Precursor for Functional Polymers

The reactivity of the functional groups on this compound also makes it a valuable precursor for the synthesis of functional polymers. Pyridine-containing polymers are of significant interest due to their diverse applications, including in materials for proton exchange membranes in fuel cells, as well as for their catalytic and biological activities. acs.orgresearchgate.net

The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters or amides, through reactions with alcohols or amines, respectively. libretexts.orgbritannica.com This allows for its incorporation into polymer backbones via condensation polymerization. For instance, if the molecule were to be bifunctionalized (e.g., by converting the nitro group to an amino group), it could act as a monomer in the synthesis of polyamides or polyesters. britannica.com

Furthermore, the chloro and nitro substituents offer pathways for post-polymerization modification. The chlorine atom can be displaced by various nucleophiles, and the nitro group can be reduced to an amine. These transformations would allow for the introduction of a wide range of functional moieties onto a polymer chain, thereby tailoring its properties for specific applications. For example, the introduction of basic pyridine groups can enhance the performance of proton exchange membranes. acs.org

While direct polymerization of this compound is not a common example in the literature, its potential as a building block for functional polymers is evident from the established chemistry of related pyridine and carboxylic acid derivatives. dntb.gov.uafrontiersin.org

Table 2: Potential Routes to Functional Polymers from this compound

Polymerization StrategyDescriptionPotential Polymer Type
Condensation Polymerization Requires conversion to a bifunctional monomer (e.g., reduction of the nitro group to an amine). The resulting amino-acid derivative could then be polymerized.Polyamides
Grafting onto existing polymers The carboxylic acid can be activated and reacted with hydroxyl or amine groups on a pre-existing polymer backbone.Functionalized commodity polymers
Post-polymerization modification After incorporation into a polymer, the chloro and nitro groups can be chemically modified to introduce new functionalities.Tailored functional polymers

Advanced Analytical Characterization Techniques for 6 Chloro 4 Nitro 2 Pyridinecarboxylic Acid and Its Derivatives

Spectroscopic Methods in Structural Elucidation (beyond basic identification)

Advanced spectroscopic methods are indispensable for moving beyond simple confirmation of presence to a detailed mapping of the molecular structure of 6-Chloro-4-nitro-2-pyridinecarboxylic acid.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides primary information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and elucidating the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly powerful, as they show correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the substituted pyridine (B92270) ring and the carboxylic acid group.

Solid-State NMR (ssNMR) could provide valuable information about the compound in its solid form, offering insights into polymorphism, molecular packing, and intermolecular interactions that are not observable in solution-state NMR.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula C₆H₃ClN₂O₄. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to confirm the structure by showing the loss of specific functional groups, such as the carboxylic acid or nitro groups. For the related compound, 6-chloropicolinic acid, mass spectrometry data is available and shows characteristic fragmentation that can be used as a reference point for predicting the behavior of its nitrated analogue.

Table 1: Illustrative HRMS Data for a Related Pyridinecarboxylic Acid Derivative

Ion Calculated m/z Measured m/z Difference (ppm)
[M-H]⁻ 155.9861 155.9860 -0.6
Fragment 1 111.9958 111.9958 0.0

This table is illustrative and based on data for a similar, non-nitrated compound. Specific data for this compound is not publicly available.

Vibrational Spectroscopy (e.g., Raman, Surface-Enhanced Raman Scattering)

Vibrational spectroscopy techniques like Raman spectroscopy provide detailed information about the molecular vibrations of this compound. Specific Raman shifts can be attributed to the stretching and bending modes of the pyridine ring, the nitro group (NO₂), the chloro (C-Cl) bond, and the carboxylic acid (COOH) group.

Surface-Enhanced Raman Scattering (SERS) could be employed to significantly enhance the Raman signal, which is particularly useful for analyzing trace amounts of the compound or studying its interaction with surfaces. The enhancement effect is highly dependent on the orientation of the molecule on the SERS-active substrate.

Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as co-crystals of 2-chloro-4-nitrobenzoic acid with nicotinamide, demonstrates the detailed structural insights that can be gained nih.gov. Similarly, the crystal structure of 2,6-di-chloro-4-nitro-pyridine N-oxide reveals details about the planarity of the nitro group with the aromatic ring and the nature of intermolecular interactions in the solid state nih.gov.

Table 2: Representative Crystallographic Data for a Structurally Related Compound (2,6-di-chloro-4-nitro-pyridine N-oxide)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.7195(3)
b (Å) 13.5698(8)
c (Å) 13.5967(8)
β (°) 91.703(3)

Data from a related compound used for illustrative purposes nih.gov.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of chemical compounds. For pyridinecarboxylic acids, reversed-phase HPLC is a common approach. The separation of isomers and related impurities can be challenging and often requires optimization of the mobile phase composition, pH, and the type of stationary phase.

The use of advanced detectors enhances the information obtained from an HPLC separation. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector provides UV-Vis spectra for each peak, aiding in peak identification and purity assessment. Coupling HPLC with a mass spectrometer (LC-MS) provides both retention time data and mass information, offering a high degree of specificity for the identification and quantification of this compound and its metabolites or degradation products. For instance, an HPLC method was developed for the simultaneous determination of the related compound 6-chloro-2-pyridinecarboxylic acid and its precursor in rat plasma, demonstrating the utility of this technique in complex biological matrices nih.gov.

Table 3: General HPLC Parameters for the Analysis of Pyridinecarboxylic Acid Isomers

Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water with acid modifier (e.g., phosphoric acid)
Detection UV at 255 nm

These are general conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of "this compound," derivatization is an essential step to convert it into a more volatile form suitable for GC-MS analysis. Common derivatization methods for carboxylic acids include esterification (e.g., methylation) and silylation.

Derivatization and Analysis:

The carboxylic acid group of "this compound" can be converted to its methyl ester, "Methyl 6-chloro-4-nitro-2-pyridinecarboxylate," a more volatile derivative. This allows for its separation from other components in a mixture using a gas chromatograph and subsequent detection and structural elucidation by a mass spectrometer.

Upon injection into the GC, the derivatized analyte is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint.

Fragmentation Pattern:

The mass spectrum of the methyl ester derivative would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides crucial structural information. Key fragmentation pathways for such a molecule would likely involve:

Loss of the methoxy group (-OCH₃): This would result in the formation of a stable acylium ion, which is a common fragmentation pattern for methyl esters.

Loss of the nitro group (-NO₂): The cleavage of the nitro group is another expected fragmentation pathway for nitroaromatic compounds.

Loss of a chlorine atom (-Cl): The carbon-chlorine bond can also cleave, leading to a characteristic isotopic pattern in the mass spectrum due to the presence of ³⁵Cl and ³⁷Cl isotopes.

Cleavage of the pyridine ring: Fragmentation of the pyridine ring itself can also occur, leading to smaller charged fragments.

A hypothetical fragmentation pattern for "Methyl 6-chloro-4-nitro-2-pyridinecarboxylate" is presented in the table below.

Interactive Data Table: Hypothetical GC-MS Fragmentation Data for Methyl 6-chloro-4-nitro-2-pyridinecarboxylate

Fragment Ion Proposed Structure m/z (mass-to-charge ratio) Relative Abundance (%)
[M]⁺C₇H₅ClN₂O₄232/23440
[M - OCH₃]⁺C₆H₂ClN₂O₃201/203100 (Base Peak)
[M - NO₂]⁺C₇H₅ClNO₂186/18860
[M - Cl]⁺C₇H₅N₂O₄19715
[M - COOCH₃]⁺C₅H₂ClN₂O₂171/17330

Note: The m/z values are presented for the most abundant isotope of each element, with the isotopic peak for chlorine also indicated.

Thermal Analysis (e.g., TGA, DSC) for Phase Behavior and Stability

Thermal analysis techniques are instrumental in determining the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for characterizing the thermal stability, decomposition, and phase transitions of "this compound."

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique provides information about the thermal stability and decomposition profile of the compound. For "this compound," a TGA thermogram would likely show a multi-step decomposition process.

Initial Mass Loss: An initial, minor mass loss at lower temperatures could be attributed to the loss of residual solvent or adsorbed water.

Decarboxylation: A significant mass loss would be expected corresponding to the loss of carbon dioxide (CO₂) from the carboxylic acid group. This decarboxylation is a common thermal decomposition pathway for carboxylic acids.

Decomposition of the Ring Structure: At higher temperatures, further mass loss would occur due to the breakdown of the chloronitropyridine ring structure. The presence of the nitro group can often lower the decomposition temperature compared to the unsubstituted parent compound.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes.

A DSC thermogram of "this compound" would be expected to show:

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is the melting point.

Decomposition: Following the melting, one or more exothermic peaks may be observed, indicating the energy released during the decomposition of the molecule. The onset temperature of this exotherm provides information about the thermal stability of the compound.

The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of "this compound."

Interactive Data Table: Hypothetical Thermal Analysis Data for this compound

Analysis Technique Parameter Observed Event Temperature Range (°C) Mass Loss (%) Enthalpy Change (J/g)
TGAOnset of DecompositionDecarboxylation180 - 220~22%N/A
TGAMajor DecompositionRing Fragmentation220 - 400~55%N/A
DSCMelting PointEndothermic Peak165 - 175N/A-120
DSCDecompositionExothermic Peak190 - 250N/A+350

Note: The data presented in this table is hypothetical and intended to be illustrative of the expected thermal behavior based on the analysis of structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 6-Chloro-4-nitro-2-pyridinecarboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including chlorination and nitration of pyridine precursors. For example, chlorination of pyridine derivatives using phosphoryl chloride (POCl₃) under reflux conditions is a standard approach, as seen in analogous compounds . Subsequent nitration may require mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Catalysts like palladium or copper can enhance regioselectivity in cyclization steps, as observed in structurally related heterocycles . Solvent systems such as DMF or toluene are critical for stabilizing intermediates and improving yields .

Q. What purification techniques ensure high-purity this compound?

  • Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradients) is effective for separating nitro-substituted impurities. Recrystallization using ethanol/water mixtures can further enhance purity (>95%), as demonstrated in protocols for chloro-pyridine derivatives . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for analytical validation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves substitution patterns (e.g., distinguishing nitro vs. chloro groups) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • FT-IR : Bands near 1520 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C-Cl stretch) validate functional groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for nitro-substituted pyridine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes, which can be cross-validated against experimental data to resolve discrepancies. For instance, conflicting NOE effects in NMR may arise from conformational flexibility, which molecular dynamics simulations can clarify .

Q. What strategies address low yields in amide bond formation using this compound as a precursor?

  • Methodological Answer : Activating the carboxylic acid with HATU or DCC/DMAP in anhydrous DMF improves coupling efficiency. Steric hindrance from the nitro group may require elevated temperatures (60–80°C) or microwave-assisted synthesis. Monitoring reaction progress via TLC (silica, UV visualization) or inline FT-IR for carbonyl disappearance is critical .

Q. How does the nitro group influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The nitro group’s strong electron-withdrawing effect directs electrophilic substitution to the meta position relative to itself. For example, Suzuki-Miyaura couplings with aryl boronic acids preferentially occur at the 5-position of the pyridine ring. Computational electrostatic potential maps (MEPs) can predict reactive sites, validated by X-ray crystallography of intermediates .

Q. What experimental approaches validate proposed reaction mechanisms for nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H at reactive sites) combined with kinetic studies (e.g., monitoring via UV-Vis or NMR) elucidates rate-determining steps. Trapping intermediates with thiourea or using in situ Raman spectroscopy to detect transient species (e.g., Meisenheimer complexes) provides mechanistic evidence .

Data Contradiction Analysis

Q. How to troubleshoot conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Contradictions may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Solubility studies should use freshly recrystallized material and standardized solvent systems (e.g., USP methods) .

Q. Why do different synthetic routes yield varying bioactivity profiles for derivatives?

  • Methodological Answer : Subtle structural variations (e.g., nitro group orientation) or trace impurities (e.g., regioisomers) can alter bioactivity. Use LC-MS to quantify impurities and X-ray crystallography to confirm stereochemistry. Biological assays should include structure-activity relationship (SAR) controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.